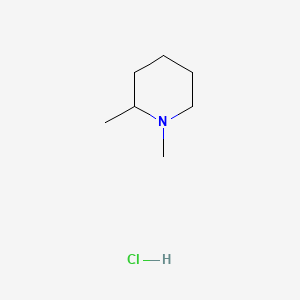

1,2-Dimethylpiperidine hydrochloride

CAS No.: 822-88-8

Cat. No.: VC17881321

Molecular Formula: C7H16ClN

Molecular Weight: 149.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 822-88-8 |

|---|---|

| Molecular Formula | C7H16ClN |

| Molecular Weight | 149.66 g/mol |

| IUPAC Name | 1,2-dimethylpiperidine;hydrochloride |

| Standard InChI | InChI=1S/C7H15N.ClH/c1-7-5-3-4-6-8(7)2;/h7H,3-6H2,1-2H3;1H |

| Standard InChI Key | OTVSPHHYZYMFFR-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCCN1C.Cl |

Introduction

Chemical and Physical Properties

1,2-Dimethylpiperidine hydrochloride is a secondary amine hydrochloride with the molecular formula C₇H₁₆ClN and a molecular weight of 149.66 g/mol (calculated from the base compound’s molecular weight of 113.20 g/mol ). The hydrochloride salt enhances stability and solubility compared to the free base. Key physicochemical properties include:

The compound’s LogP (1.428) and polar surface area (3.24 Ų) suggest moderate hydrophobicity, favoring membrane permeability in biological systems. The hydrochloride salt’s exact melting point remains uncharacterized in available literature, though typical amine hydrochlorides exhibit melting points above 200°C.

Synthesis and Industrial Production

Synthetic Routes

The base compound, 1,2-dimethylpiperidine, is synthesized via catalytic hydrogenation of 1,2-dimethylpyridine. A palladium-on-carbon (Pd/C) catalyst facilitates this reaction under hydrogen gas (H₂) pressures of 3–5 atm and temperatures of 80–120°C . Subsequent treatment with hydrochloric acid yields the hydrochloride salt:

Industrial Scaling

Industrial production optimizes yield (>90%) through continuous-flow hydrogenation reactors, which minimize side reactions like over-reduction or ring-opening. Post-synthesis purification involves crystallization from ethanol or acetone, followed by vacuum drying to isolate the hydrochloride salt.

Reactivity and Derivative Formation

1,2-Dimethylpiperidine hydrochloride participates in reactions typical of secondary amines:

Oxidation

Exposure to oxidizing agents like hydrogen peroxide forms N-oxides, which exhibit altered electronic properties and enhanced water solubility:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) yields quaternary ammonium salts, useful as phase-transfer catalysts:

Acylation

Treatment with acyl chlorides (e.g., acetyl chloride) produces amides, which are intermediates in drug synthesis:

Applications in Scientific Research

Pharmaceutical Development

Piperidine derivatives are pivotal in drug design due to their bioavailability and structural versatility. While direct studies on 1,2-dimethylpiperidine hydrochloride are scarce, analogs like 2,3-dimethylpiperidine hydrochloride demonstrate antimicrobial and anticancer activities. For example:

-

Antimicrobial Activity: 2,3-Dimethylpiperidine hydrochloride inhibits Staphylococcus aureus and Escherichia coli at IC₅₀ values of 50 µg/mL.

-

Anticancer Potential: Breast cancer cell viability decreases by 70% at 25 µM concentrations of related compounds.

These findings suggest that 1,2-dimethylpiperidine hydrochloride may share similar bioactivity, warranting further investigation.

Agrochemical Uses

Piperidine scaffolds are integral to herbicides and insecticides. The methyl groups in 1,2-dimethylpiperidine hydrochloride could enhance lipid solubility, improving pesticide penetration into plant tissues.

Future Research Directions

-

Biological Screening: Systematic evaluation of antimicrobial, anticancer, and antiviral properties.

-

Structure-Activity Relationships (SAR): Modifying methyl group positions to optimize target affinity.

-

Green Synthesis: Developing solvent-free or biocatalytic routes to enhance sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume